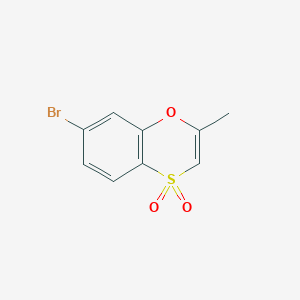![molecular formula C25H26Cl2N4O3S B12507234 2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)
2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid is a complex organic compound featuring a thiophene ring substituted with bis(4-chlorophenyl)methyl and formamido groups, along with a carbamimidamidopentanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid typically involves multi-step organic reactions One common approach is to start with the thiophene ring, which is then functionalized with bis(4-chlorophenyl)methyl and formamido groups through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of high-throughput screening and optimization of reaction conditions can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The formamido group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the bis(4-chlorophenyl)methyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes and derivatives.
Applications De Recherche Scientifique
2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(4-chlorophenyl)methyl group may enhance binding affinity, while the thiophene ring and formamido group contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl)methyl derivatives: Compounds with similar bis(4-chlorophenyl)methyl groups but different core structures.
Thiophene derivatives: Compounds featuring the thiophene ring with various substituents.
Carbamimidamidopentanoic acid derivatives: Compounds with the carbamimidamidopentanoic acid moiety but different aromatic or heterocyclic groups.
Uniqueness
2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bis(4-chlorophenyl)methyl and carbamimidamidopentanoic acid moieties in a single molecule allows for versatile applications and interactions that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C25H26Cl2N4O3S |
|---|---|
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30) |
Clé InChI |
OHRIKWUZKGNQKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


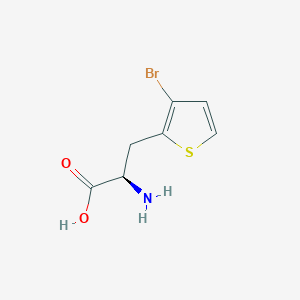
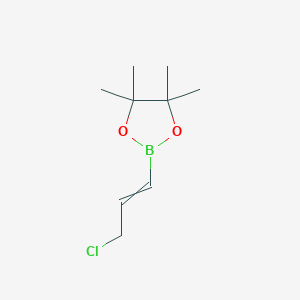

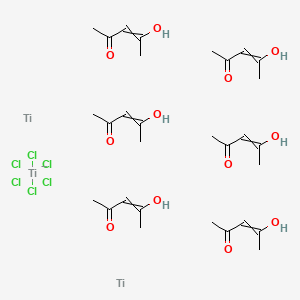
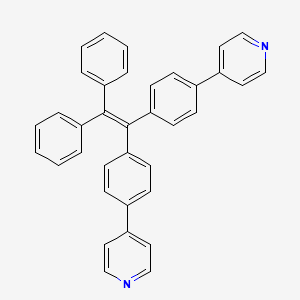

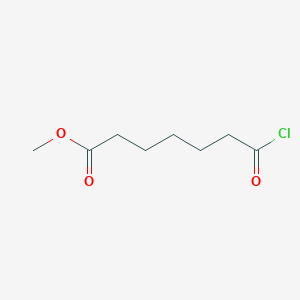
amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid](/img/structure/B12507185.png)
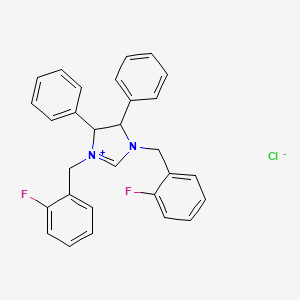
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12507202.png)
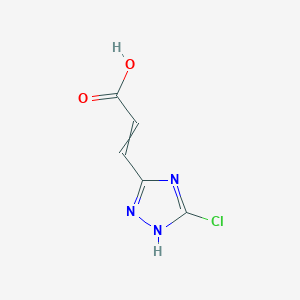
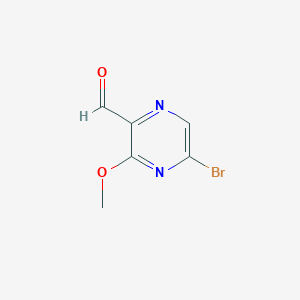
![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
